3,4-Dimethyldec-1-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyldec-1-en-4-ol: is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is notable for its structural complexity, which includes both alkene and alcohol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyldec-1-en-4-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 3,4-dimethyldec-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the Prins reaction , where an alkene reacts with formaldehyde in the presence of an acid catalyst. This method is advantageous due to its high selectivity and yield under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyldec-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces 3,4-dimethyldec-1-en-4-one.
Reduction: Produces 3,4-dimethyldecan-4-ol.
Substitution: Produces 3,4-dimethyldec-1-en-4-chloride.
Scientific Research Applications
3,4-Dimethyldec-1-en-4-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3,4-Dimethyldec-1-en-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylpent-1-en-4-ol
- 3,4-Dimethylhex-1-en-4-ol
- 3,4-Dimethylhept-1-en-4-ol
Uniqueness
3,4-Dimethyldec-1-en-4-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
197141-28-9 |
---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3,4-dimethyldec-1-en-4-ol |
InChI |
InChI=1S/C12H24O/c1-5-7-8-9-10-12(4,13)11(3)6-2/h6,11,13H,2,5,7-10H2,1,3-4H3 |
InChI Key |
AWCUIMMQNFZKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.